
9-ヒドロキシフェニルフルオロン
概要
説明
9-Hydroxyphenylfluoron (9-OHPF) is a novel fluorinated aromatic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. 9-OHPF has been demonstrated to exhibit a variety of beneficial properties, including antioxidant, anti-inflammatory, anti-microbial, and anti-cancer activities. It has also been reported to possess anti-aging, anti-diabetic, and anti-allergic effects. The chemical structure of 9-OHPF consists of a phenyl group attached to a hydroxyl group and a fluoron group. This compound has been found to be stable and non-toxic, making it a promising drug candidate for further investigation.
科学的研究の応用
有機合成
9-ヒドロキシフェニルフルオロン: は、位置選択的官能基化を受ける能力のために、有機合成で利用されています {svg_1}。 このプロセスにより、分子を精密に修飾することが可能となり、これは複雑な有機化合物の合成において非常に重要です。 9-ヒドロキシフェニルフルオロンのエーテル誘導体は、異なる部位で選択的に官能基化できるため、医薬品や材料化学で潜在的な用途を持つさまざまな有機分子の創出が可能となります。
材料化学
材料化学の分野では、9-ヒドロキシフェニルフルオロンは、新しい材料の開発のためのビルディングブロックとして機能します {svg_2}。 その構造的特性により、ユニークな光学的および電気的特性を持つポリマーやその他の材料を創出することができます。 これらの材料は、センサー、有機エレクトロニクス、フォトニクスなどの開発に使用できます。
医薬品化学
9-ヒドロキシフェニルフルオロン: は、医薬品化学において重要な役割を果たしています。 医薬品分子の合成と診断薬の開発に関与しています {svg_3}。 この化合物は、特定の生体標的に選択的に結合する能力を持つため、体内の特定のタンパク質や細胞と相互作用できる分子を作成するために有益です。
分子センシング
フルオレセインのカルボキシフェニル部分に対する抗体の高い親和性と速い会合速度は、構造的に9-ヒドロキシフェニルフルオロンと類似しているため、分子センシングアプリケーションでの潜在的な用途を示唆しています {svg_4}。 この化合物は、特定の物質や環境の変化を検出するセンサーに組み込むことができ、医療、産業、環境監視に貴重なデータを提供します。
分光学的調査
9-ヒドロキシフェニルフルオロン: は、さまざまな分光学的調査に適したユニークな分光学的特性を持っています {svg_5}。 抗体との結合時に蛍光を消光する能力は、タンパク質-リガンド相互作用、酵素活性、その他の生化学的プロセスを理解することを目的とした研究で活用できます。
分子スイッチ
抗体との複合体形成による9-ヒドロキシフェニルフルオロンの強い発光消光効果は、分子スイッチの成分としての可能性を示しています {svg_6}。 これらのスイッチは、ナノテクノロジーと分子エレクトロニクスで、ナノスケールでの電流の流動や光の放射を制御するために使用できます。
Safety and Hazards
作用機序
Target of Action
9-Hydroxyphenylfluoron, also known as salicyl fluorone, primarily targets the Single Strand Binding protein (SSB) . SSB is a protein that binds to single-stranded DNA and plays a crucial role in DNA replication, recombination, and repair .
Mode of Action
The compound disrupts the interaction of SSB with PriA, a helicase loader . This disruption inhibits the normal function of SSB, thereby affecting the DNA replication process .
Biochemical Pathways
The primary biochemical pathway affected by 9-Hydroxyphenylfluoron is the NAD salvage pathway . This pathway is a two-step process to regenerate NAD after cleavage and is the predominant pathway for humans . The rate-limiting enzyme within this pathway is Nicotinamide PhosphribosylTransferase (NAMPT) . The compound’s action on SSB can indirectly influence this pathway, affecting the cellular metabolism.
Result of Action
The primary result of 9-Hydroxyphenylfluoron’s action is the disruption of DNA replication due to its inhibitory effect on SSB . This can lead to DNA damage and, ultimately, cell death . Additionally, by affecting the NAD salvage pathway, the compound can influence cellular metabolism .
生化学分析
Biochemical Properties
9-Hydroxyphenylfluoron plays a significant role in biochemical reactions, particularly in the inhibition of ubiquitination processes. It interacts with several enzymes and proteins, including the HIV-1 nucleocapsid-p7 protein and the single-strand binding protein (SSB) in bacteria . These interactions are crucial as they modulate the activity of these proteins, thereby influencing various biochemical pathways. For instance, 9-Hydroxyphenylfluoron inhibits the ubiquitination of target proteins, which can affect protein degradation and turnover .
Cellular Effects
The effects of 9-Hydroxyphenylfluoron on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 9-Hydroxyphenylfluoron disrupts the interaction between SSB and PriA, a helicase loader, which is essential for DNA replication in bacteria . This disruption can lead to impaired DNA replication and cell division. Additionally, 9-Hydroxyphenylfluoron has been reported to exhibit cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells, by inducing apoptosis and inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 9-Hydroxyphenylfluoron exerts its effects through specific binding interactions with biomolecules. It binds to the carboxyphenyl moiety of fluorescein, forming a complex that is stabilized by multiple hydrogen bonds . This binding interaction is highly specific and results in the inhibition of enzyme activity, such as the inhibition of ubiquitination processes. Furthermore, 9-Hydroxyphenylfluoron has been shown to inhibit the activity of bacterial SSB, thereby affecting DNA replication and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Hydroxyphenylfluoron have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that 9-Hydroxyphenylfluoron can have lasting effects on cellular function, including sustained inhibition of protein ubiquitination and prolonged cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of 9-Hydroxyphenylfluoron vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target proteins. At higher doses, 9-Hydroxyphenylfluoron can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a saturation point for its biochemical interactions .
Metabolic Pathways
9-Hydroxyphenylfluoron is involved in several metabolic pathways, particularly those related to polyphenolic compounds. It undergoes monooxygenation at the C-9 position to form 9-fluorenol, which is then dehydrogenated to 9-fluorenone . These metabolites are further processed through dioxygenation and dehydrogenation reactions, ultimately leading to the formation of phthalate . The compound interacts with various enzymes, including dioxygenases and dehydrogenases, which facilitate these metabolic transformations .
Transport and Distribution
Within cells and tissues, 9-Hydroxyphenylfluoron is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to the carboxyphenyl moiety of fluorescein, which facilitates its transport across cellular membranes . Additionally, the compound can accumulate in certain cellular compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 9-Hydroxyphenylfluoron is critical for its activity and function. The compound is predominantly localized in the nucleus and cytoplasm, where it interacts with target proteins and enzymes . Specific targeting signals and post-translational modifications direct 9-Hydroxyphenylfluoron to these compartments, ensuring its proper localization and function .
特性
IUPAC Name |
2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,20-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWQEXZZWRVXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189203 | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-82-2 | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737903 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Salicyl fluorone acts as a ligand, forming chelate complexes with various metal ions. This interaction is based on the coordination of the metal ion with the oxygen atoms in the salicyl fluorone molecule. This complexation often results in a significant color change, making it useful for spectrophotometric detection and quantification of these metals. [, , , , ] For example, in the presence of cetylpyridinium bromide, salicyl fluorone forms a colored complex with cobalt(II) in a basic solution. This reaction is leveraged in a flow injection micelle-solubilized spectrophotometry method for cobalt detection. []
A: Salicyl fluorone (9-Hydroxyphenylfluorone) has the molecular formula C20H12O5. While its exact molecular weight can vary slightly depending on isotopic abundance, it's approximately 332.31 g/mol. Spectroscopic studies, particularly UV-Vis spectrophotometry, reveal specific absorbance properties depending on the metal ion complexed and the solution conditions. [, , , , , ]
A: The performance of salicyl fluorone as a reagent is influenced by factors like pH, temperature, and the presence of other chemicals. For instance, the reaction of molybdenum(VI) with salicyl fluorone is enhanced in the presence of hydrochloric acid and the ionic liquid 1-hexadecyl-3-methylimidazolium bromide (C16minBr). [] The choice of buffer solution and its pH significantly impact the sensitivity and selectivity of metal ion detection using salicyl fluorone. [, , ]
A: While salicyl fluorone itself might not be a catalyst, it plays a crucial role in catalytic kinetic spectrophotometry. The fading reaction of 2,3,7-Trihydroxy-9-Salicyl Fluorone solution, when oxidized by H2O2, is significantly catalyzed by Nickel(II) in a sodium hydroxide solution. This forms the basis for a sensitive method to determine trace amounts of Nickel(II). [] Similarly, cobalt(II) exhibits a catalytic effect on the oxidation fading reaction of H2O2 on 5'-nitro salicyl fluorone in a sodium hydroxide solution. This catalytic action allows for the determination of trace amounts of cobalt(II) using catalytic kinetic spectrophotometry. []
A: While the provided abstracts don't delve into detailed computational studies, researchers utilize various analytical techniques to understand the interactions of salicyl fluorone with metal ions. Techniques like spectrophotometry are often coupled with mathematical models, like the Lambert-Beer law, to quantify the metal ion concentration based on absorbance measurements. [, , ]
A: Structural modifications to salicyl fluorone can significantly impact its complexation abilities. For example, 5-bromo-salicyl-fluorone (5-BrSAF) exhibits different fluorescence properties compared to salicyl fluorone. This modified compound is used in a fluorescence quenching method for determining cefetamet pivoxil hydrochloride. []
ANone: The provided research abstracts don't offer detailed information on specific SHE regulations for salicyl fluorone. It is crucial to consult relevant safety data sheets and regulatory guidelines when handling any chemical substance.
A: Spectrophotometry, particularly UV-Vis spectrophotometry, is widely used in conjunction with salicyl fluorone. The formation of colored complexes with metal ions allows for quantitative analysis based on the Beer-Lambert law. Researchers select specific wavelengths where maximum absorbance occurs for both the metal-salicyl fluorone complex and salicyl fluorone alone to minimize interference and enhance sensitivity. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


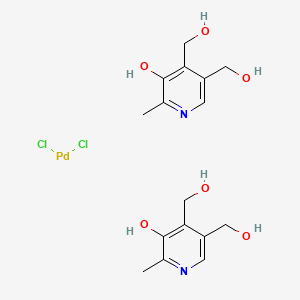

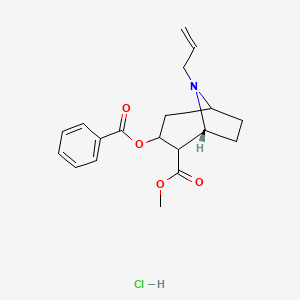
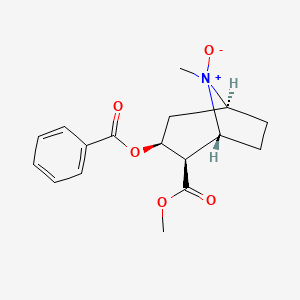
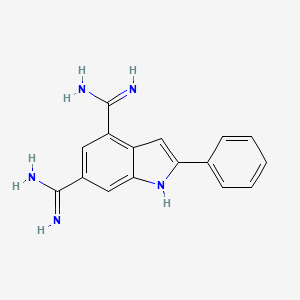

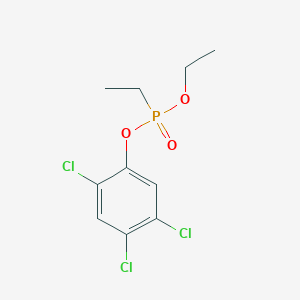

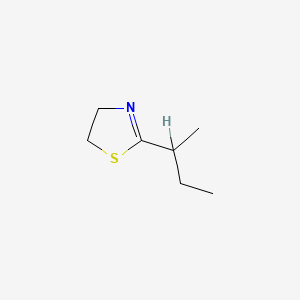
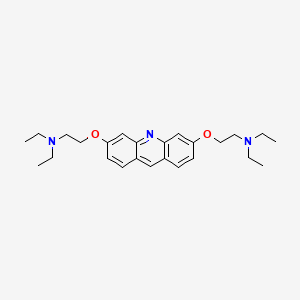
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
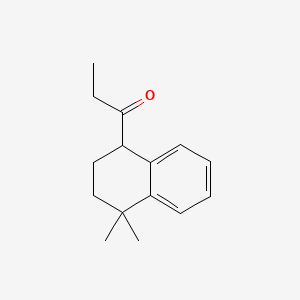
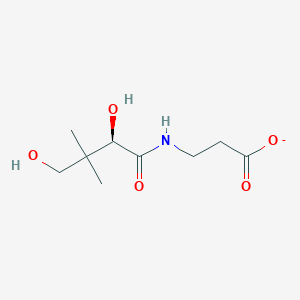
![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
